molecular formula C14H16N4O B2964168 1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide CAS No. 2308026-71-1

1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2964168
CAS No.: 2308026-71-1
M. Wt: 256.309
InChI Key: WJZOUBNTCYGBLF-UHFFFAOYSA-N
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Description

“1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring and a quinoxaline moiety . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The quinoxaline moiety is a versatile ring that possesses a broad spectrum of pharmacological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring and a quinoxaline moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoxaline moiety is a versatile ring that possesses a broad spectrum of pharmacological activities .

Scientific Research Applications

Stereoselective Synthesis

Research has detailed the stereoselective synthesis of key intermediates for the preparation of antibiotics aimed at combating multidrug-resistant organisms. For instance, the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a precursor in the development of fluoroquinolone antibiotics, demonstrates a highly efficient method for creating compounds with potential therapeutic applications against respiratory tract infections (Lall et al., 2012).

C-H Functionalization

Another study focuses on the C-H functionalization of cyclic amines, presenting a method for redox-annulations with α,β-unsaturated carbonyl compounds. This approach enables the formation of ring-fused pyrrolines, which can be further oxidized or reduced, showcasing the versatility of cyclic amines in synthetic chemistry (Kang et al., 2015).

Computational Elucidation

A three-component, one-pot synthesis of 1,8-naphthyridine and isoxazole derivatives has been described, along with computational studies to elucidate the reaction mechanism. This method offers a general strategy for creating structurally diverse compounds, potentially useful in various pharmacological applications (Guleli et al., 2019).

Antimicrobial Agents

Research into pyridine-2,6-carboxamide-derived Schiff bases has demonstrated significant antimicrobial activity, suggesting potential use in developing new therapeutic agents against bacterial and fungal infections (Al-Omar & Amr, 2010).

Future Directions

The future directions for “1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be thoroughly evaluated. The potential biological activities of this compound, given its pyrrolidine ring and quinoxaline moiety, warrant further exploration .

Properties

IUPAC Name

1-(3-methylquinoxalin-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-14(18-8-4-7-12(18)13(15)19)17-11-6-3-2-5-10(11)16-9/h2-3,5-6,12H,4,7-8H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZOUBNTCYGBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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